molecular formula C19H21ClN6O3S B11082773 2-butyl-7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-butyl-7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11082773
M. Wt: 448.9 g/mol
InChI Key: BKYFNPKJCDHHPV-UHFFFAOYSA-N
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Description

2-butyl-7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiadiazolo-pyrimidine core, which is fused with a piperazine ring substituted with a 4-chloro-2-nitrophenyl group

Preparation Methods

The synthesis of 2-butyl-7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Thiadiazolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiadiazolo-pyrimidine core. Common reagents used in this step include hydrazine derivatives and carbon disulfide.

    Substitution with Piperazine: The thiadiazolo-pyrimidine core is then reacted with piperazine to introduce the piperazine ring. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.

    Introduction of the 4-Chloro-2-Nitrophenyl Group: The final step involves the substitution of the piperazine ring with the 4-chloro-2-nitrophenyl group. This is typically achieved through a nucleophilic substitution reaction using appropriate halogenated precursors.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-butyl-7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with potential biological activity.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to introduce different substituents and modify its properties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Pharmacology: Research has focused on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.

    Biology: The compound has been used in studies to elucidate its mechanism of action at the molecular level, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-butyl-7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

2-butyl-7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be compared with other similar compounds that share structural features or biological activities. Some similar compounds include:

    2-butyl-7-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: This compound has a similar structure but with a fluorine atom instead of a chlorine atom, which may affect its biological activity and chemical properties.

    2-butyl-7-[4-(4-chloro-2-aminophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: This compound has an amino group instead of a nitro group, which can influence its reactivity and interactions with biological targets.

    2-butyl-7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]oxadiazolo[3,2-a]pyrimidin-5-one: This compound has an oxadiazole ring instead of a thiadiazole ring, which may alter its chemical stability and biological effects.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H21ClN6O3S

Molecular Weight

448.9 g/mol

IUPAC Name

2-butyl-7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H21ClN6O3S/c1-2-3-4-17-22-25-18(27)12-16(21-19(25)30-17)24-9-7-23(8-10-24)14-6-5-13(20)11-15(14)26(28)29/h5-6,11-12H,2-4,7-10H2,1H3

InChI Key

BKYFNPKJCDHHPV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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